molecular formula C17H15F2N3O2S B11054509 5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11054509
M. Wt: 363.4 g/mol
InChI Key: QMZVWXYEDBGJDC-UHFFFAOYSA-N
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Description

5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a difluorobenzyl group and a dimethoxyphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The difluorobenzyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Thiol Group Introduction: The thiol group is incorporated using thiolation reactions, often involving thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its use in materials science and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,5-difluorobenzyl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both difluorobenzyl and dimethoxyphenyl groups. These substitutions enhance its biological activity and make it a versatile compound for various applications.

Properties

Molecular Formula

C17H15F2N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15F2N3O2S/c1-23-13-3-4-15(24-2)14(9-13)22-16(20-21-17(22)25)7-10-5-11(18)8-12(19)6-10/h3-6,8-9H,7H2,1-2H3,(H,21,25)

InChI Key

QMZVWXYEDBGJDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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